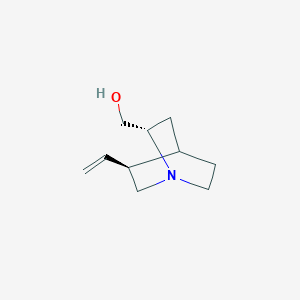

((1S,2S,5S)-5-Vinylquinuclidin-2-yl)methanol

描述

((1S,2S,5S)-5-Vinylquinuclidin-2-yl)methanol is a chiral quinuclidine derivative characterized by a bicyclic structure with a hydroxymethyl group at the 2-position and a vinyl substituent at the 5-position of the quinuclidine ring. This compound is part of the cinchona alkaloid family, known for their stereochemical complexity and applications in asymmetric catalysis and medicinal chemistry . Its molecular formula is C10H17NO (molecular weight: 167.25 g/mol), and its IUPAC name is [(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol .

Synthetically, it is often prepared via alkylation or functionalization of quinuclidine precursors. For example, evidence describes its use as an intermediate in synthesizing organocatalysts and antimicrobial agents . The compound’s stereochemistry ((1S,2S,5S)) is critical for its interactions in catalytic systems, such as in asymmetric hydrogenation or phase-transfer reactions .

属性

IUPAC Name |

[(2S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2/t8-,9?,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFZBOMPQVRGKU-FIBVVXLUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1CN2CCC1C[C@H]2CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207129-35-9 | |

| Record name | 1-Azabicyclo[2.2.2]octane-2-methanol, 5-ethenyl-, (1S,2S,4S,5R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

((1S,2S,5S)-5-Vinylquinuclidin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 324.42 g/mol

- CAS Number : 130-95-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent studies have reported various methods for synthesizing this compound, including the use of quinoline derivatives as starting materials. For instance, a notable method involves the reaction of (R)-(6-Methoxyquinolin-4-yl) with vinylquinuclidine under controlled conditions to yield the desired compound with high purity .

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific molecular targets:

- Inhibition of Geranylgeranyltransferase I (GGTase I) : This inhibition leads to the downregulation of oncogenic pathways associated with YAP1 and TAZ, thereby blocking cancer cell proliferation .

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial and fungal growth .

- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective properties in models of oxidative stress and inflammation, although further research is needed to confirm these effects .

Antimicrobial Activity

A study published in Molecules reported the synthesis and antimicrobial evaluation of this compound. The compound was tested against various strains of bacteria and fungi. The results indicated significant antimicrobial efficacy, particularly against Gram-positive bacteria, with MIC values comparable to standard antibiotics like ciprofloxacin and fluconazole .

Cancer Cell Proliferation Inhibition

In vitro studies have shown that this compound effectively inhibits the proliferation of cancer cell lines by targeting GGTase I activity. This was evidenced by reduced cell viability in treated cultures compared to controls .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 324.42 g/mol |

| CAS Number | 130-95-0 |

| Antimicrobial Activity (MIC) | Varies (specific values per strain) |

| Cancer Cell Proliferation Inhibition | Significant at low concentrations |

科学研究应用

Chemical Synthesis

Synthetic Intermediates

((1S,2S,5S)-5-Vinylquinuclidin-2-yl)methanol serves as an important intermediate in the synthesis of various alkaloids and related compounds. Its ability to undergo transformations makes it a versatile building block in organic synthesis. For example, it has been utilized in the synthesis of quinoline derivatives, which are known for their biological activities.

Example Reaction

One notable reaction involving this compound is its use in Michael addition reactions. The stereoselectivity of these reactions can be enhanced by employing this compound as a pronucleophile, leading to the formation of complex structures with potential pharmacological properties .

Medicinal Chemistry

Pharmacological Potential

The compound exhibits promising pharmacological activities. Research has demonstrated its potential as an antimicrobial agent through the synthesis of complexes with quinine and tetraphenylborate. These complexes have shown effective antimicrobial activity against various pathogens, indicating that this compound could be further developed into therapeutic agents .

Case Study: Antimicrobial Activity

In a study assessing the minimum inhibitory concentration (MIC) of the synthesized quinine-tetraphenylborate complex, it was found to have significant antimicrobial properties compared to standard antibiotics like ciprofloxacin and fluconazole. The results highlighted the compound's potential role in developing new antimicrobial therapies .

Biochemical Applications

Receptor Interaction Studies

Research on the interactions between this compound and biological receptors has provided insights into its mechanism of action at the molecular level. The formation of ion-pair complexes has been studied to understand how this compound interacts with various bioactive molecules, which is crucial for drug design and development .

Computational Studies

Theoretical calculations using computational chemistry methods have been employed to predict the behavior of this compound in biological systems. These studies help visualize ionic interactions and elucidate the compound's potential binding sites on target receptors .

相似化合物的比较

Comparison with Similar Compounds

Structural Differences

The compound is compared to three classes of analogs:

Cinchona Alkaloids (e.g., Quinine, Quinidine): Quinine ((R)-(6-methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol) shares the quinuclidine core but has a methoxy-substituted quinoline moiety instead of a hydroxymethyl group. This substitution enhances its antimalarial activity but reduces its utility in catalysis . Quinidine, a diastereomer of quinine, differs in the configuration of the quinuclidine and quinoline groups, leading to distinct pharmacokinetic properties (e.g., longer elimination half-life: 8–14 hours vs. 6–12 hours for quinine) .

Triazole-Modified Derivatives: Compounds like (S)-6-(1H-1,2,3-triazol-1-yl)quinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol (15) introduce a triazole ring at the quinoline 6-position. This modification increases solubility and alters catalytic selectivity in asymmetric reactions .

Ethyl- or Hydroxymethyl-Substituted Analogs: Replacing the vinyl group with ethyl (e.g., (S)-6-(triazol-1-yl)quinolin-4-yl)(5-ethylquinuclidin-2-yl)methanol (19)) reduces steric hindrance, improving substrate binding in hydrogen-bond-donor catalysis .

Physicochemical Properties

- Thermal Stability: The vinyl group in this compound confers lower thermal stability compared to ethyl-substituted analogs (e.g., compound 19, m.p. 145°C) .

- Solubility : Triazole-modified derivatives (e.g., compound 15) exhibit improved aqueous solubility due to polar triazole groups .

Commercial and Industrial Relevance

- This compound is priced at ¥4,090/g (98% purity), reflecting its niche application in high-value catalysis .

- Quinine derivatives dominate pharmaceutical markets due to antimalarial demand, while triazole-modified analogs are emerging in agrochemical research .

准备方法

Catalytic Systems

-

Chiral Ligands : Cinchona alkaloid-derived catalysts, such as (1S,2R,4S,5R)-1-(2-bromo-5-methoxybenzyl)-2-((S)-(1-(2-bromo-5-methoxybenzyl)-6-methoxyquinolin-1-ium-4-yl)(hydroxy)methyl)-5-vinylquinuclidin-1-ium bromide, are employed to achieve >95% ee.

-

Transition Metals : Palladium or ruthenium complexes paired with phosphine ligands (e.g., 1,3-bis(dicyclohexylphosphino)propane) enable hydrogenation at 50–100 bar H₂ pressure.

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 25–50°C | |

| Solvent | Methanol or tetrahydrofuran | |

| Catalyst Loading | 0.5–2 mol% | |

| Yield | 78–92% |

Reduction of Ketone Intermediates

Sodium borohydride (NaBH₄) and Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) are commonly used to reduce ketones to alcohols.

Borohydride-Mediated Reduction

A solution of (2S,5S)-5-vinylquinuclidin-2-yl ketone in methanol is treated with NaBH₄ at 0–5°C, followed by quenching with aqueous HCl. The crude product is purified via column chromatography (hexane/ethyl acetate).

Key Data :

-

Reaction Time : 4–6 hours

Catalytic Cyclization of Azabicyclic Precursors

Quinuclidine ring formation via cyclization is critical. A [3+2] cycloaddition between 4-arylideneisoxazol-5-ones and isocyanoacetate esters, catalyzed by palladium and chiral ligands, constructs the bicyclic framework.

Cycloaddition Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Ligand | 1,3-Bis(dicyclohexylphosphino)propane | +15% ee |

| Solvent | Dichloromethane | 88% conversion |

| Temperature | 60°C | Minimal racemization |

Chiral Resolution via Diastereomeric Salt Formation

Racemic mixtures are resolved using chiral acids. For example, the tetraphenylborate complex of quinine separates enantiomers via ion-pair extraction.

Procedure :

-

Racemic alcohol is reacted with sodium tetraphenylborate in deionized water.

-

The diastereomeric salt is crystallized at 4°C.

-

Recrystallization from ethanol/water yields >99% ee product.

Computational Insights into Reaction Pathways

Density functional theory (DFT) studies (B3LYP/6-311G(d,p)) predict stabilization of the (1S,2S,5S) configuration due to favorable orbital interactions between the quinuclidine nitrogen and methanol oxygen.

Key Findings :

-

Ionic Interactions : Boron in tetraphenylborate stabilizes the protonated quinuclidine nitrogen (N⁺–B⁻ distance: 2.8 Å).

Industrial-Scale Process Optimization

Patent CN107614496B outlines a cost-effective route using continuous flow reactors:

-

Step 1 : Asymmetric hydrogenation at 10 bar H₂, 40°C, with 0.1 mol% Pd/DCPP catalyst.

-

Step 2 : In-line extraction with methyl tert-butyl ether removes catalyst residues.

-

Step 3 : Distillation under reduced pressure (20 mbar) yields 98.5% pure product.

Analytical Characterization

常见问题

Q. What are the established synthetic routes for ((1S,2S,5S)-5-Vinylquinuclidin-2-yl)methanol, and how can reaction conditions be optimized?

The synthesis typically involves stereoselective modifications of quinuclidine precursors. For example, vinylation at the C5 position is achieved via Grignard or organometallic reagents under inert conditions. Key steps include protecting the methanol group at C2 to prevent side reactions. Purification often employs column chromatography with polar stationary phases (e.g., silica gel) and gradient elution using ethyl acetate/hexane mixtures. Stabilizers like tert-butylcatechol (TBC) are added to prevent polymerization of the vinyl group during storage . Optimization focuses on controlling reaction temperature (0–25°C) and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps).

Q. What analytical methods are recommended for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR identifies protons on the quinuclidine ring (δ 1.5–3.0 ppm) and the vinyl group (δ 5.0–6.0 ppm).

- ¹³C NMR confirms quinuclidine carbons (δ 20–60 ppm) and the methanol-bearing carbon (δ 65–70 ppm).

Mass spectrometry (MS) via APCI or ESI provides molecular ion peaks at m/z 168.2 ([M+H]⁺) and fragments corresponding to vinyl group loss. X-ray crystallography is used for absolute stereochemical confirmation, though crystallization requires slow evaporation from non-polar solvents like dichloromethane .

Advanced Research Questions

Q. How does this compound function in asymmetric catalysis, particularly in phosphoramidate-based systems?

This compound serves as a chiral scaffold in bifunctional catalysts. For example, its phosphoramidate derivative (CAS 1860872-42-9) enables enantioselective SNAr reactions for synthesizing 3-arylquinolines. The quinuclidine nitrogen acts as a Brønsted base, while the phosphoramidate group stabilizes transition states. Catalytic efficiency depends on steric hindrance from the vinyl group, which enhances enantiomeric excess (ee) up to 95% in kinetic resolutions. Reaction optimization involves screening solvents (THF vs. toluene) and additives (e.g., molecular sieves) to suppress racemization .

Q. How can researchers resolve contradictions in reported stereochemical configurations of quinuclidine derivatives?

Discrepancies in stereodescriptors (e.g., 1S,2S,5S vs. 1R,2R,5R) arise from differing X-ray refinement protocols or misassignment of Cotton effects in circular dichroism (CD). To address this:

Q. What are the stability profiles of this compound under varying storage conditions?

The compound is light-sensitive and prone to oxidation at the vinyl group. Long-term stability (>6 months) requires storage in amber vials at –20°C under argon. TBC (0.1% w/w) is added to inhibit radical-induced polymerization. Degradation products include epoxides (via aerial oxidation) and dimers, detectable by LC-MS. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when sealed with PTFE-lined caps .

Q. What methodologies assess the pharmacological activity of this compound derivatives?

While the parent compound lacks direct antimalarial activity, its derivatives (e.g., quinine analogs) are evaluated via:

Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase of acetonitrile/0.1% formic acid achieves baseline separation from impurities. For trace analysis, UPLC-QTOF-MS in positive ion mode offers detection limits of 0.1 ng/mL. Method validation follows ICH Q2(R1) guidelines, including linearity (R² > 0.999), precision (%RSD < 2%), and recovery (95–105%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use nitrile gloves and chemical goggles to prevent dermal/ocular exposure.

- Work in a fume hood to avoid inhalation of vapors (PEL = 50 ppm).

- Spills are neutralized with activated carbon and disposed as hazardous waste (EPA Hazard Class 3).

- Emergency showers/eyewash stations must be accessible, and SDS documentation should align with GHS standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。